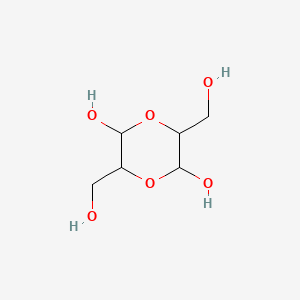

3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol

Beschreibung

Eigenschaften

IUPAC Name |

3,6-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3-5(9)12-4(2-8)6(10)11-3/h3-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAMJDIBKAKYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(OC(C(O1)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945823 | |

| Record name | 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23147-59-3 | |

| Record name | NSC72202 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol typically involves the reaction of formaldehyde with suitable precursors under controlled acidic or basic conditions. The reaction requires precise temperature and pH control to favor the formation of the dioxane ring and the hydroxymethyl substituents without side reactions.

- Typical Reaction Conditions:

- Temperature: 20–60 °C

- pH: Acidic or mildly basic environment, often adjusted to optimize yield

- Reaction time: Several hours under stirring

- Precursors: Formaldehyde and diol-containing compounds that can cyclize to form the dioxane ring

This method is favored for its straightforwardness and the availability of starting materials.

Industrial-Scale Preparation

For industrial production, continuous flow reactors are often employed to optimize reaction kinetics and product yield. The process includes:

- Controlled feeding of reactants to maintain steady-state conditions

- Use of inorganic bases such as sodium bicarbonate, sodium carbonate, or potassium hydrogencarbonate to facilitate cyclization

- Mild reaction temperatures (25–50 °C) to avoid decomposition

- Post-reaction purification by crystallization or solvent washing to isolate high-purity product

This approach reduces energy consumption and processing time, making it suitable for large-scale synthesis.

Detailed Preparation Method from Patent CN102351838A

A patented industrial method describes a four-step procedure:

| Step Number | Description | Details |

|---|---|---|

| 1. Feeding | Purified water heated to 20–60 °C; addition of solid inorganic base and halogenated precursor | Halogenated precursors such as 3-chloropropane-1,2-diol derivatives; bases include NaHCO₃, Na₂CO₃, KHCO₃ |

| 2. Reaction | Insulation reaction at 20–60 °C | Controlled stirring and temperature to promote cyclization and dimer formation |

| 3. Post-processing | Addition of alcoholic or ether solvents; suction filtration and washing | Solvents include methanol, ethanol, isopropanol, diethyl ether, dioxane, tetrahydrofuran |

| 4. Product Preparation | Concentration and crystallization to yield 1,4-dioxane-2,5-diol (3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol) | Multiple solvent washes ensure removal of impurities and high purity |

This method is noted for:

- Use of inexpensive, commercially available raw materials

- Mild reaction conditions without extreme temperatures

- Low environmental impact and safety in production

- Suitability for scale-up in industrial settings

Reaction Mechanisms and Chemical Transformations

Oxidation and Reduction Reactions

The hydroxymethyl groups (-CH₂OH) in the compound are reactive sites for further chemical modification:

| Reagent/Condition | Product | Mechanism | Notes |

|---|---|---|---|

| Potassium permanganate (acidic) | 3,6-Dicarboxy-1,4-dioxane-2,5-diol | Stepwise oxidation: -CH₂OH → -CHO → -COOH | Acidic conditions favor full oxidation; over-oxidation may open ring |

| Sodium borohydride (methanol, 25 °C) | 3,6-Bis(methanol)-1,4-dioxane | Selective reduction of hydroxymethyl groups | High selectivity, 75% yield |

| H₂/Pd-C (1 atm, 60 °C) | Ring-opened diol derivatives | Hydrogenolysis of ring and hydroxymethyl groups | Lower yield (43%), ring cleavage |

These reactions highlight the compound’s versatility as a synthetic intermediate.

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR signals at δ 4.5–5.0 ppm (hydroxyl protons), δ 3.8–4.2 ppm (methylene protons) confirm ring and substituents

- ^13C NMR signals at δ 70–80 ppm indicate ether carbons in the dioxane ring

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment with polar stationary phases

- Differential Scanning Calorimetry (DSC): Melting peaks between 75–90 °C confirm thermal properties and purity

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl (-CH₂OH) groups undergo oxidation to form carbonyl or carboxylic acid derivatives.

Key Findings :

-

Oxidation efficiency depends on pH and temperature. Acidic conditions favor full oxidation to dicarboxylic acid derivatives .

-

Over-oxidation can lead to ring-opening products in aqueous media .

Reduction Reactions

Hydrogenolysis and borohydride reductions target the hydroxymethyl groups or the dioxane ring.

Key Findings :

-

Pd-C catalyzes both hydroxymethyl reduction and dioxane ring cleavage, producing linear diols .

-

NaBH₄ selectively reduces hydroxymethyl groups without affecting the ring .

Substitution Reactions

Hydroxyl groups participate in nucleophilic substitution with halogenating agents.

| Reagent/Conditions | Product | Reaction Time | Purity | Reference |

|---|---|---|---|---|

| SOCl₂ (reflux, 6h) | 3,6-Bis(chloromethyl)-1,4-dioxane | 6h | 89% | |

| PBr₃ (0°C, 2h) | 3,6-Bis(bromomethyl)-1,4-dioxane | 2h | 78% |

Key Findings :

-

Thionyl chloride achieves higher yields compared to PBr₃ due to milder conditions .

-

Substituted derivatives serve as intermediates for polymer synthesis .

Acid/Base-Catalyzed Ring-Opening

The dioxane ring undergoes hydrolysis or alcoholysis under acidic/basic conditions.

| Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| HCl (1M, reflux) | Linear tetrol (C₆H₁₄O₆) | Acid-catalyzed ring hydrolysis | |

| NaOH (2M, 50°C) | Disodium salt of tetrol | Base-induced ring cleavage |

Key Findings :

-

Ring-opening in water produces 1-hydroxyhexane-2,5-dione as a major byproduct .

-

Alkaline conditions stabilize the deprotonated tetrol, enabling salt formation .

Etherification and Polymerization

The compound acts as a monomer for polyesters and polyethers.

| Reaction | Catalyst | Product | Application | Reference |

|---|---|---|---|---|

| Polycondensation | H₂SO₄ | Biodegradable polyester | Medical implants | |

| Crosslinking with diisocyanates | Sn(Oct)₂ | Polyurethane networks | Coatings, adhesives |

Key Findings :

-

Polymerization yields materials with glass transition temperatures (Tg) between 40–60°C .

-

Crosslinked polyurethanes exhibit tensile strengths up to 25 MPa .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 150°C, followed by decomposition:

| Temperature Range | Mass Loss | Proposed Pathway |

|---|---|---|

| 150–200°C | 15% | Dehydration of hydroxymethyl groups |

| 200–300°C | 60% | Ring fragmentation to CO₂ and H₂O |

Decomposition products include levulinic acid and formaldehyde .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis :

- 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations such as oxidation and reduction.

- Chemical Reactions :

- The compound can undergo oxidation to form aldehydes or carboxylic acids and can be reduced to yield alcohols. Substitution reactions can also occur at the hydroxyl groups.

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | Aldehydes | Potassium permanganate |

| Reduction | Alcohols | Sodium borohydride |

| Substitution | Halogenated compounds | Thionyl chloride |

Biology

-

Biochemical Pathway Studies :

- The compound is utilized in studying enzyme reactions and metabolic pathways due to its structural similarities to natural substrates.

-

Anticancer Potential :

- Research indicates that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) .

Several studies have documented the biological effects of 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol and its derivatives:

- A study demonstrated that structural modifications at specific positions enhance the anticancer activity of related compounds .

- Another investigation highlighted favorable pharmacokinetic profiles in animal models following oral administration of similar dioxane derivatives .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Curcumin | MDA-MB-231 | 36.48 ± 0.34 | |

| Compound X | HCT-116 | 9.64 ± 0.21 | |

| Compound Y | MDA-MB-231 | >100 |

Industrial Applications

-

Polymer Production :

- The compound is used in the synthesis of polymers and other materials due to its reactive hydroxymethyl groups.

- Potential in Biorefinery :

Wirkmechanismus

The mechanism by which 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol exerts its effects involves its interaction with various molecular targets. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

Reactivity in Water: Both 3,6-bis(hydroxymethyl)-1,4-dioxane-2,5-diol and the DHA dimer hydrolyze to monomers in water, but the latter degrades further in alkaline conditions .

Thermal Behavior : Glycolaldehyde dimer forms at elevated temperatures (e.g., during textile pyrolysis) and its concentration increases with rinsing, indicating stability in aqueous processing .

Stereochemical Complexity : DHA exhibits five crystalline forms, four of which are stereoisomers of its dimer, highlighting the structural versatility of 1,4-dioxane derivatives .

Biologische Aktivität

3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol, also known as DL-glyceraldehyde dimer, is a dioxane derivative with potential biological activities. This compound has garnered attention for its structural characteristics and possible applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 180.16 g/mol .

The compound features a unique dioxane ring structure that may contribute to its biological activity. Below is a summary of its chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 23147-59-3 |

| Molecular Formula | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | 3,6-bis(hydroxymethyl)-1,4-dioxane-2,5-diol |

| PubChem CID | 251615 |

Biological Activity Overview

The biological activity of 3,6-bis(hydroxymethyl)-1,4-dioxane-2,5-diol has been explored in various studies, particularly focusing on its potential anticancer properties and interactions with biological systems.

Anticancer Activity

Recent research highlights the anticancer potential of structural analogs related to this compound. For instance, derivatives of curcumin modified with hydroxymethyl groups have shown significant inhibitory effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) . The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Curcumin | MDA-MB-231 | 36.48 ± 0.34 | |

| Compound X | HCT-116 | 9.64 ± 0.21 | |

| Compound Y | MDA-MB-231 | >100 |

The mechanism by which 3,6-bis(hydroxymethyl)-1,4-dioxane-2,5-diol exerts its biological effects may involve several pathways:

- Inhibition of Proliferation : Compounds with similar structures have been shown to inhibit the proliferation of cancer cells through various signaling pathways.

- Induction of Apoptosis : The ability to trigger programmed cell death in malignant cells is a key aspect of its anticancer activity.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary findings suggest that compounds similar to 3,6-bis(hydroxymethyl)-1,4-dioxane-2,5-diol may undergo significant metabolism in vivo, affecting their bioavailability and therapeutic efficacy .

Case Studies

Several case studies have documented the biological effects of dioxane derivatives:

- A study demonstrated that specific modifications at the C-4 position of related compounds significantly enhanced their anticancer activity.

- Another investigation highlighted the pharmacokinetic profiles of these compounds in animal models, indicating favorable absorption characteristics following oral administration .

Q & A

Q. What are the recommended synthetic routes for 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol?

The compound can be synthesized via oxidation of chlorinated precursors followed by dimerization and cyclization. For example, 3-chloropropane-1,2-diol is oxidized to a glycolic acid derivative, which is dimerized and cyclized under controlled conditions to yield the target compound . Reaction parameters such as temperature (e.g., 80–100°C) and acidic catalysts (e.g., HCl) are critical for optimizing yield and purity. Characterization via H/C NMR and FTIR is recommended to confirm the cyclic dimer structure.

Q. How does pH influence the stability of 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol in aqueous solutions?

The compound exists as a stable dimer in solid form but hydrolyzes to its monomeric form (glycolaldehyde) in water. Stability is pH-dependent:

- pH 4–6 : Solutions remain stable for hours, retaining dimeric structure.

- pH > 7 : Rapid degradation occurs via Maillard-like reactions, producing brown polymeric byproducts . For reproducible experiments, buffer systems (e.g., acetate buffer) should maintain pH ≤ 5. Monitor degradation via UV-Vis spectroscopy (absorbance at 280 nm) or HPLC.

Q. What analytical techniques are suitable for characterizing this compound?

- Structural Confirmation : Use H NMR (δ 4.5–5.0 ppm for hydroxyl protons; δ 3.8–4.2 ppm for methylene groups) and C NMR (δ 70–80 ppm for ether carbons) .

- Purity Assessment : HPLC with a polar stationary phase (e.g., C18 column) and RI/UV detection.

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows endothermic melting peaks between 75–90°C, depending on stereoisomeric composition .

Advanced Research Questions

Q. How does 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol enhance selectivity in lignin hydrogenolysis?

The compound acts as a reversible acetal-forming agent, stabilizing lignin-derived aldehydes and preventing side reactions (e.g., repolymerization). In acidic conditions (e.g., HSO), the dimer hydrolyzes to glycolaldehyde, which reacts with lignin’s phenolic intermediates to form stable acetals. This shifts reaction pathways toward monomeric products (e.g., vanillin) rather than oligomers. Yield optimization requires balancing hydrolysis rates (controlled by temperature and acid concentration) with aldehyde trapping efficiency .

Q. What strategies enable its use in biodegradable polymer synthesis?

The compound serves as a precursor for functionalized polyesters. Key steps include:

- Dehydrochlorination : Convert chlorinated derivatives to methylidene groups for thiol-ene click chemistry .

- Ring-Opening Polymerization : Initiate with Sn(Oct) or enzymatic catalysts (e.g., lipases) to produce polyesters with tunable hydrophilicity.

- Post-Polymerization Modification : Thiol-ene reactions introduce side-chain functionalities (e.g., carboxyl or amine groups) for biomedical applications. Monitor molecular weight distributions via GPC and thermal properties via TGA .

Q. How do stereoisomers of 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol affect reactivity?

The compound exists as a mixture of diastereomers due to chiral centers at C2 and C5. Stereochemical variations influence:

- Hydrolysis Kinetics : cis-isomers hydrolyze faster than trans-isomers due to reduced steric hindrance.

- Polymer Tacticity : Stereoregularity in ring-opening polymerization impacts crystallinity and degradation rates. Separate isomers via chiral HPLC (e.g., Chiralpak IC column) and analyze via circular dichroism (CD) spectroscopy .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How to reconcile conflicting data?

Some sources claim high water solubility (>100 mg/mL), while others note limited solubility. This arises from:

- Dimer-Monomer Equilibrium : The dimer dissolves slowly, but subsequent hydrolysis increases apparent solubility as monomers form.

- pH Dependency : Solubility increases under acidic conditions (pH < 4) due to protonation of hydroxyl groups. Standardize solubility measurements by pre-dissolving the dimer in buffered solutions and quantifying via gravimetric analysis .

Q. Why do catalytic yields vary in lignin hydrogenolysis studies?

Contradictory yields (e.g., 15–40%) stem from differences in:

- Lignin Source : Hardwood lignin (high S-unit content) yields more monomers than softwood lignin.

- Reaction Medium : Biphasic systems (e.g., water/THF) improve aldehyde stabilization compared to pure aqueous media.

- Catalyst Choice : Ru/C outperforms Pd/C due to higher resistance to sulfur poisoning. Control experiments with model compounds (e.g., guaiacylglycerol-β-guaiacyl ether) are advised to isolate variables .

Methodological Recommendations

- Handling and Storage : Store under inert atmosphere (N) at 2–8°C to prevent hygroscopic degradation .

- Safety Precautions : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2/2A) .

- Environmental Compliance : Dispose via incineration or approved waste management to avoid aquatic toxicity (EC50 < 10 mg/L for Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.